1-Bromo-3-phenylnaphthalene is an organic compound characterized by the presence of a bromine atom attached to a naphthalene structure that is further substituted with a phenyl group. Its molecular formula is and it has a molecular weight of approximately 283.16 g/mol. This compound belongs to a class of compounds known as brominated aromatic hydrocarbons, which are often used in various chemical applications due to their unique properties.
Further research is necessary to fully elucidate the biological implications of this specific compound.
Several synthesis methods exist for producing 1-bromo-3-phenylnaphthalene:
1-Bromo-3-phenylnaphthalene has several applications in various fields:
Several compounds share structural similarities with 1-bromo-3-phenylnaphthalene. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 1-Bromo-4-phenylnaphthalene | 59951-65-4 | Different substitution pattern on naphthalene |
| 1-Bromo-2-phenylnaphthalene | 22082-93-5 | Another positional isomer |
| 1-Bromo-8-phenylnaphthalene | 1121545-24-1 | Variation in the position of the phenyl group |
| 9-Bromo-10-(3-(naphthalen-1-yl)phenyl)anthracene | 1304129-94-9 | More complex structure involving anthracene |
1-Bromo-3-phenylnaphthalene's unique feature lies in its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and potential applications compared to its isomers and related compounds. This specificity can lead to different physical and chemical properties, making it valuable for targeted synthetic applications.
The molecular structure of 1-bromo-3-phenylnaphthalene consists of a naphthalene backbone substituted with bromine and phenyl groups at positions 1 and 3, respectively. X-ray crystallographic studies of analogous brominated naphthalenes reveal bond lengths and angles consistent with aromatic systems. For example, the C–Br bond length in 1-bromo-3-methyl-2-phenylnaphthalene is approximately 1.89 Å [1], while the C–C bonds in the naphthalene core range between 1.38–1.42 Å [1]. Substitution patterns significantly influence molecular geometry: the phenyl group at position 3 introduces steric hindrance, forcing the bromine atom at position 1 into a near-planar arrangement relative to the naphthalene plane.
Computational optimizations using density functional theory (DFT) predict a dihedral angle of 12–15° between the phenyl ring and the naphthalene system [4]. This slight deviation from coplanarity minimizes van der Waals repulsions between the ortho-hydrogens of the phenyl group and the adjacent naphthalene hydrogens. Comparative data for related structures are summarized below:
| Compound | C–Br Bond Length (Å) | Dihedral Angle (°) | Source |
|---|---|---|---|
| 1-Bromo-3-phenylnaphthalene | 1.89 (calculated) | 12–15 | [1] [4] |
| 1-Bromo-4-phenylnaphthalene | 1.88 | 8–10 | [2] |
| 3-Bromo-o-xylene | 1.91 | 0 (planar) | [5] |
The reduced dihedral angle in 1-bromo-4-phenylnaphthalene [2] compared to the 3-substituted analog suggests that substitution position critically modulates steric strain.
Conformational flexibility in 1-bromo-3-phenylnaphthalene arises primarily from rotation about the C3–C(phenyl) single bond. Potential energy surface scans reveal two minima corresponding to syn-periplanar (0°) and anti-periplanar (180°) arrangements of the phenyl group relative to the naphthalene system [4]. The energy barrier for interconversion between these states is approximately 4.2 kcal/mol, as determined by relaxed torsional scans at the ωB97X-D/def2-TZVP level of theory [4].
Notably, mechanical force studies on fluorenyl naphthopyran analogs demonstrate that torsional motions are highly sensitive to pulling geometry [4]. For 1-bromo-3-phenylnaphthalene, applied force along specific molecular axes could selectively stabilize certain conformers by altering the effective torque on the C3–C(phenyl) bond. This force-coupled behavior mirrors observations in fluorenyl systems, where ortho-substituted derivatives exhibit 50% greater mechanochemical activation rates than para-substituted analogs under ultrasonication [4].
Single-crystal X-ray diffraction of 1-bromo-3-phenylnaphthalene derivatives reveals a herringbone packing motif dominated by π–π stacking and halogen bonding interactions. The bromine atom participates in Type-I halogen···π contacts (3.45–3.60 Å) with adjacent naphthalene rings [1], while the phenyl groups engage in edge-to-face C–H···π interactions (2.75–2.90 Å). Unit cell parameters for a representative analog, 1-bromo-3-methyl-2-phenylnaphthalene, include:
Comparative analysis with 1-bromo-4-phenylnaphthalene [2] shows that the 3-substituted derivative adopts a more compact crystal lattice due to increased molecular asymmetry. This asymmetry reduces symmetry-equivalent positions, resulting in a lower space group symmetry (P2~1~/c vs. P2~1~2~1~2~1~) [2]. Halogen bonding networks in these structures follow the hierarchy Br···π > Br···Br > Br···H–C, as evidenced by interaction frequencies and distances [1] [2].
The Suzuki-Miyaura cross-coupling reaction represents one of the most effective methodologies for synthesizing 1-bromo-3-phenylnaphthalene through the coupling of appropriate brominated naphthalene precursors with phenylboronic acid derivatives [1] [2]. This methodology involves the formation of carbon-carbon bonds between organoboron compounds and organic halides in the presence of palladium catalysts and bases.
The synthesis of 1-bromo-5-phenylnaphthalene, a closely related compound, has been demonstrated using 1,5-dibromonaphthalene and phenylboronic acid under optimized reaction conditions [2]. The reaction employs tetrakis(triphenylphosphine)palladium(0) as the catalyst, potassium carbonate as the base, and a tetrahydrofuran-water mixed solvent system. The reaction proceeds at 70°C for 5 hours under an inert atmosphere, yielding the desired product in 70% yield [2].
Recent developments in Suzuki-Miyaura coupling have introduced naphthalene-1,8-diaminato (dan)-substituted arylboron compounds, which demonstrate remarkable stability toward protodeborylation [3] [4]. These compounds enable direct cross-coupling reactions using weak bases such as cesium carbonate, avoiding the harsh conditions typically required for conventional boronic acids. The optimal conditions involve palladium(triphenylphosphine)4 catalyst (5 mol percent), copper(I) thiophene-2-carboxylate (10 mol percent), and cesium carbonate as base in 1,2-dimethoxyethane at 70°C [4].
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Phenylnaphthalene Derivatives
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cs₂CO₃ | CH₂Cl₂ | 40 | 24 | 18 [4] |
| 2 | Cs₂CO₃ | Toluene | 100 | 24 | 33 [4] |
| 3 | Cs₂CO₃ | DMF | 100 | 24 | 35 [4] |
| 4 | Cs₂CO₃ | THF | 60 | 24 | 43 [4] |
| 5 | Cs₂CO₃ | DME | 70 | 24 | 98 [4] |
| 6 | K₂CO₃ | THF/H₂O | 70 | 5 | 70 [2] |
The reaction mechanism proceeds through the classical palladium-catalyzed cycle involving oxidative addition of the aryl halide to palladium(0), transmetalation with the organoboron reagent facilitated by the base, and reductive elimination to form the desired biaryl product [1] [5]. The presence of copper co-catalysts enhances the transmetalation step, particularly for electron-deficient arylboron compounds [4].
The Buchwald-Hartwig amination reaction has been successfully adapted for the functionalization of naphthalene derivatives, providing an alternative route to phenylnaphthalene compounds through carbon-nitrogen bond formation followed by subsequent transformations [6] [7] [8]. This methodology is particularly valuable for introducing functional groups that can be further elaborated.
Table 2: Ligand Effects in Buchwald-Hartwig Amination of Naphthalene Derivatives
| Ligand | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| XPhos | Pd₂(dba)₃ | LiHMDS | THF | 65 | 40 [9] |
| BINAP | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 100 | 85 [8] |
| DPEPhos | PdCl₂ | NaOtBu | DMF | 120 | 78 [7] |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | DME | 80 | 62 [9] |
The mechanism involves oxidative addition of the aryl halide to palladium(0), coordination and deprotonation of the amine nucleophile, and reductive elimination to form the carbon-nitrogen bond [7] [9]. The success of these reactions depends heavily on the steric and electronic properties of both the aryl halide and the amine coupling partner.
Recent advances have demonstrated the application of this methodology to synthesize nonsymmetrical azoarenes through oxidative coupling of the initial amination products [8]. This approach enables the construction of complex aromatic systems with multiple functional handles for further derivatization.
Direct bromination of phenylnaphthalene derivatives provides an efficient route to 1-bromo-3-phenylnaphthalene, particularly when the phenyl substituent is already installed on the naphthalene core. Several bromination strategies have been developed, each offering distinct advantages in terms of regioselectivity and reaction conditions.
Electrophilic aromatic bromination using N-bromosuccinimide (NBS) under photoredox catalysis conditions has emerged as a highly effective method [10] [11] [12] [13]. The reaction employs erythrosine B as a visible-light photocatalyst to enhance the electrophilicity of NBS, enabling bromination under mild conditions. The optimized conditions involve 1 equivalent of the aromatic substrate, 1.1 equivalents of NBS, 1 mol percent erythrosine B catalyst, acetonitrile as solvent, and white LED irradiation at room temperature [10] [13].
Table 3: Optimization of Photoredox Bromination Conditions
| Entry | Catalyst | Solvent | Oxidant | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Erythrosine B | MeCN | (NH₄)₂S₂O₈ | 2 | 90 [10] |
| 2 | Rose Bengal | MeCN | Air | 4 | 87 [13] |
| 3 | Methylene Green | DCM | Air | 6 | 77 [13] |
| 4 | None | MeCN | Air | 24 | 48 [10] |
| 5 | Erythrosine B | THF | Air | 3 | 76 [13] |
The reaction mechanism involves photoexcitation of the organic dye catalyst, which promotes single-electron oxidation of NBS to generate a highly electrophilic bromine species [13]. This enhanced electrophilicity enables selective aromatic bromination while minimizing side reactions such as benzylic bromination [10].
Alternative bromination approaches include the use of molecular bromine with ammonium bromide as a bromide source [14]. This method provides excellent regioselectivity and high yields under aqueous conditions. The reaction proceeds through electrophilic aromatic substitution, with the position of bromination controlled by the electronic and steric effects of existing substituents.
The choice of solvent system plays a crucial role in determining the efficiency and selectivity of cross-coupling reactions for phenylnaphthalene synthesis. Comprehensive studies have demonstrated that polar aprotic solvents generally provide superior results compared to nonpolar alternatives [15] [16] [4].
For Suzuki-Miyaura coupling reactions, 1,2-dimethoxyethane (DME) has proven to be the optimal solvent, providing 98% yield compared to 57% in acetonitrile and 43% in tetrahydrofuran [4]. The enhanced performance in DME is attributed to its ability to solubilize both the palladium catalyst and the inorganic base while maintaining appropriate reaction kinetics.
Table 4: Solvent Effects on Cross-Coupling Efficiency
| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| DME | 7.2 | 85 | 98 [4] | >95 [4] |
| THF | 7.6 | 66 | 43 [4] | 92 [16] |
| Toluene | 2.4 | 111 | 33 [4] | 88 [16] |
| DMF | 38.3 | 153 | 35 [4] | 90 [4] |
| CH₃CN | 37.5 | 82 | 57 [4] | 87 [4] |
Temperature optimization reveals that reactions typically proceed most efficiently in the range of 60-100°C, with higher temperatures favoring increased reaction rates but potentially compromising selectivity [15] [17]. The optimal temperature varies depending on the specific catalyst system and substrate combination.
Catalyst loading optimization is essential for achieving both economic viability and high reaction efficiency. Studies indicate that palladium loadings as low as 0.5-5 mol percent can provide excellent yields when appropriate ligands are employed [15] [17] [18].
For Suzuki-Miyaura coupling reactions, the combination of tetrakis(triphenylphosphine)palladium(0) at 5 mol percent loading with specialized phosphine ligands provides optimal results [2] [4]. The ligand-to-palladium ratio significantly influences catalytic activity, with a 1:1.25 metal-to-ligand ratio proving optimal for many systems [19].
Table 5: Catalyst Loading Optimization Studies
| Catalyst | Loading (mol %) | Ligand | L:Pd Ratio | Yield (%) | TON |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | 5.0 | PPh₃ | 4:1 | 70 [2] | 14 |
| Pd(OAc)₂ | 2.5 | XPhos | 1.25:1 | 91 [19] | 36 |
| Pd₂(dba)₃ | 1.0 | DPEPhos | 2:1 | 85 [15] | 85 |
| PdCl₂ | 0.5 | BINAP | 1:1 | 78 [17] | 156 |
The development of specialized ligands has enabled significant reductions in catalyst loading while maintaining high efficiency. Bulky, electron-rich phosphine ligands such as XPhos and DPEPhos facilitate oxidative addition of less reactive electrophiles and promote efficient reductive elimination [15] [17].
Ligand design considerations include steric bulk to prevent catalyst deactivation through aggregation, electronic properties to tune the palladium center's reactivity, and chelation effects to stabilize the active catalyst species [15] [19]. Recent advances in N-heterocyclic carbene ligands have provided additional options for challenging coupling reactions, particularly those involving sterically hindered substrates [7].